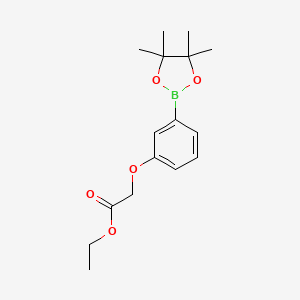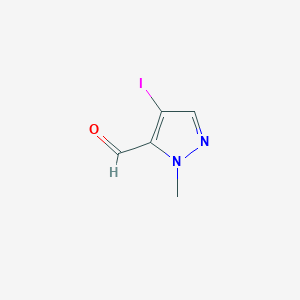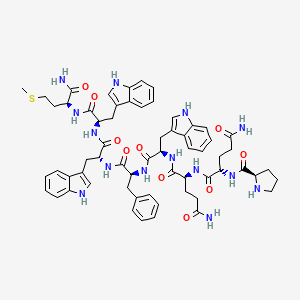![molecular formula C9H8N2O3 B1591759 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-23-3](/img/structure/B1591759.png)
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Übersicht
Beschreibung
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, also known as MPPCA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPPCA is a derivative of pyridine and is synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound has been explored for its potential in synthesizing derivatives with anti-inflammatory and analgesic properties. For instance, the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including homologous pyridine and azepine derivatives, have demonstrated significant analgesic and anti-inflammatory activities. These studies provide insight into the quantitative structure-activity relationship (QSAR) of these compounds, highlighting the importance of the steric and hydrogen-bonding properties of the benzoyl substituent(s) in determining their biological efficacy (Muchowski et al., 1985).
Catalytic Applications
In catalysis, "5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" derivatives have been used as intermediates in novel catalytic reactions. A notable example includes the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This process showcases the use of carboxylic acids as traceless activating groups, leading to the synthesis of substituted pyridines with high regioselectivity. Such catalytic methodologies underscore the compound's utility in facilitating complex chemical transformations (Neely & Rovis, 2014).
Chemical Synthesis and Modification
Further chemical synthesis research has demonstrated the use of related pyrrolidine compounds as chiral auxiliaries in asymmetric acylation, providing a pathway to stereoselective reductions. These methodologies offer alternative approaches to asymmetric aldol reactions, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic molecules (Ito, Katsuki, & Yamaguchi, 1984).
Structural Studies
Structural analyses of pyrrolidine derivatives, including "5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid," have contributed to a deeper understanding of their molecular configurations and interactions. Studies on the crystal structure and hydrogen bonding patterns of these compounds enhance our knowledge of their chemical behavior and potential applications in designing new materials or pharmaceuticals (Yuan et al., 2010).
Eigenschaften
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-6-8(11-7)5(4-10-6)9(12)13/h2-4,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHGTKCNSLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595945 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
CAS RN |
1190319-23-3 | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)





